molecular formula C16H15F2NO5S B2646028 4-((1-((2,5-difluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one CAS No. 1795447-33-4

4-((1-((2,5-difluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one

Cat. No.: B2646028
CAS No.: 1795447-33-4
M. Wt: 371.35
InChI Key: VUXZAYPJBVSGJI-UHFFFAOYSA-N
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Description

4-((1-((2,5-difluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one is a synthetic organic compound characterized by its complex structure, which includes a pyranone ring, a pyrrolidine moiety, and a difluorophenyl sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-((2,5-difluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one typically involves multiple steps:

    Formation of the Pyrrolidine Moiety: The pyrrolidine ring can be synthesized via the reaction of an appropriate amine with a suitable electrophile, often under basic conditions.

    Introduction of the Difluorophenyl Sulfonyl Group: This step involves the sulfonylation of the pyrrolidine ring using a difluorophenyl sulfonyl chloride in the presence of a base such as triethylamine.

    Coupling with Pyranone: The final step involves the coupling of the sulfonylated pyrrolidine with a pyranone derivative. This can be achieved through an etherification reaction, typically using a strong base like sodium hydride to deprotonate the hydroxyl group on the pyranone, followed by nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The aromatic difluorophenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: N-oxides of the pyrrolidine ring.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted difluorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, this compound may exhibit activity against certain enzymes or receptors due to its structural features. It can be used in the study of enzyme inhibition and receptor binding.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals.

Mechanism of Action

The mechanism by which 4-((1-((2,5-difluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The difluorophenyl sulfonyl group can form strong interactions with active sites, while the pyrrolidine and pyranone rings provide additional binding affinity and specificity. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

    4-((1-((2,5-difluorophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one: shares similarities with other sulfonylated pyrrolidine derivatives and pyranone compounds.

    Difluorophenyl sulfonyl pyrrolidines: These compounds have similar structural features but may differ in the substitution pattern on the pyrrolidine ring.

    Pyranone derivatives: Compounds with variations in the substituents on the pyranone ring.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties

This comprehensive overview highlights the significance of this compound in scientific research and industrial applications

Properties

IUPAC Name

4-[1-(2,5-difluorophenyl)sulfonylpyrrolidin-3-yl]oxy-6-methylpyran-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F2NO5S/c1-10-6-13(8-16(20)23-10)24-12-4-5-19(9-12)25(21,22)15-7-11(17)2-3-14(15)18/h2-3,6-8,12H,4-5,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUXZAYPJBVSGJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CCN(C2)S(=O)(=O)C3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F2NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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